molecular formula C24H25ClFN5O2 B4524848 6-chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

6-chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B4524848
M. Wt: 469.9 g/mol
InChI Key: QHSIKIULTXPXBZ-UHFFFAOYSA-N
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Description

6-chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are known for their diverse biological activities and are often found in various natural products and synthetic drugs. This particular compound features a unique combination of a piperazine ring, a fluorophenyl group, and a beta-carboline core, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 6-chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves multiple steps, including the formation of the beta-carboline core and the subsequent attachment of the piperazine and fluorophenyl groups. Common synthetic routes include:

    Formation of the Beta-Carboline Core: This can be achieved through Pictet-Spengler condensation, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the beta-carboline core is replaced by the piperazine moiety.

    Introduction of the Fluorophenyl Group: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated beta-carboline intermediate.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and scalability.

Chemical Reactions Analysis

6-chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their reduced forms.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acid and amine derivatives.

Scientific Research Applications

This compound has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders, due to its interaction with various neurotransmitter receptors.

    Pharmacology: The compound is used to investigate the mechanisms of action of beta-carbolines and their effects on the central nervous system.

    Biological Studies: Researchers use this compound to study its effects on cellular processes, such as apoptosis and cell proliferation.

    Industrial Applications: It may be used as a precursor or intermediate in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 6-chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate the activity of serotonin, dopamine, and GABA receptors, leading to changes in neurotransmission and neuronal activity. Additionally, it may inhibit certain enzymes involved in neurotransmitter metabolism, further influencing its pharmacological effects.

Comparison with Similar Compounds

Similar compounds to 6-chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide include other beta-carboline derivatives and piperazine-containing molecules. Some examples are:

    Harmine: A naturally occurring beta-carboline with psychoactive properties.

    Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) that contains a fluorophenyl group.

    Piperazine Derivatives: Compounds like buspirone and trazodone, which contain piperazine rings and are used as anxiolytics and antidepressants.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5O2/c25-16-5-6-20-18(13-16)17-7-8-31(15-21(17)28-20)24(33)27-14-23(32)30-11-9-29(10-12-30)22-4-2-1-3-19(22)26/h1-6,13,28H,7-12,14-15H2,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSIKIULTXPXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=C(N2)C=CC(=C3)Cl)C(=O)NCC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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6-chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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6-chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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6-chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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6-chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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6-chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

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